15-cis-Phytofluene

Description

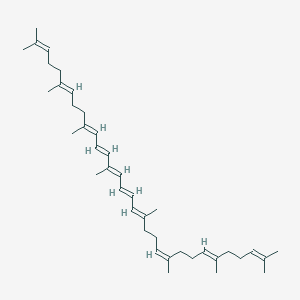

Structure

2D Structure

Properties

IUPAC Name |

(6E,10E,12E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11-,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSVTCFNLSGAMM-DGFSHVNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(/C)\C=C\C=C(/C)\CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904730 | |

| Record name | (15Z)-Phytofluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytofluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27664-65-9 | |

| Record name | Phytofluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27664-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytofluene, (15Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027664659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (15Z)-Phytofluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOFLUENE, (15Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8034L59C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytofluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Origin and Biosynthesis of Colorless Carotenoids in the Context of Ibr Clc

Genetic and Metabolic Engineering Strategies for Enhanced Bioproduction of Colorless Carotenoids

Gene Regulation and Pathway Manipulation for Overexpression

Beyond the direct carotenoid pathway, enhancing the supply of precursor molecules is also critical. Overexpression of genes involved in the mevalonate (B85504) (MVA) pathway, such as HMG1 (encoding HMG-CoA reductase), or the methylerythritol phosphate (B84403) (MEP) pathway (e.g., dxs for 1-deoxy-D-xylulose-5-phosphate synthase), can significantly increase the availability of GGPP, thereby driving higher carotenoid production . For instance, in Yarrowia lipolytica, overexpression of HMG1 and GGS1 (endogenous GGPP synthase) has been shown to enhance carotenoid production .

Another effective strategy involves manipulating downstream enzymes to halt the pathway at the colorless carotenoid stage. Inhibitors of phytoene (B131915) desaturase (PDS), such as norflurazon (B1679920) and chlorpropham (B1668850), have been successfully employed to cause a massive accumulation of phytoene and phytofluene (B1236011) by preventing their conversion into colored carotenoids . This chemical inhibition effectively "traps" the colorless intermediates.

Recent advancements in metabolic engineering have led to impressive yields. For example, engineered strains of the oleaginous yeast Yarrowia lipolytica have demonstrated significant increases in phytoene production, reaching up to 1.34 g/L titer and 58.74 mg/g dry cell weight (DCW) in flask-scale fed-batch cultures, representing some of the highest reported levels to date . These results were achieved by introducing a heterologous phytoene synthase gene, overexpressing key genes in the mevalonate pathway, and compartmentalizing the biosynthetic pathway within peroxisomes .

Optimization of In Vitro Cultivation Conditions for Yield Augmentation

Optimizing cultivation conditions is crucial for maximizing the yield of colorless carotenoids, especially in microalgae like Dunaliella salina, which is a primary source for IBR-CLC. Environmental factors play a significant role in triggering and enhancing carotenoid accumulation.

High light intensity is a well-documented stress condition that promotes carotenoid synthesis in Dunaliella salina . Under intense solar irradiation, D. salina adapts by producing carotenoids, including phytoene and phytofluene, which absorb UV light and offer photoprotection . Similarly, nutrient deprivation, particularly nitrogen limitation, is a widely used strategy to induce massive carotenoid accumulation in D. salina . This stress redirects metabolic resources towards secondary metabolite production, including carotenoids, at the expense of growth.

The application of specific inhibitors during cultivation can also significantly augment the yield of colorless carotenoids. For instance, treatment with phytoene desaturase inhibitors like norflurazon or chlorpropham can lead to the over-accumulation of phytoene and phytofluene in D. salina cultures . Research has shown that chlorpropham-treated D. salina cultures over-accumulated phytofluene isomers .

Table 2: Optimized Cultivation Parameters for Carotenoid Production in Dunaliella salina

| Parameter | Optimal Range/Condition (General Carotenoids) | Effect on Colorless Carotenoids | Reference |

| Salinity (NaCl) | 50-100 g/L (optimal ~64 g/L) | Induces carotenoid synthesis | |

| pH | 7-8 (optimal ~7.2) | Supports high biomass | |

| Light Intensity | High / Intense Solar Irradiation | Promotes accumulation | |

| Nutrient Limitation | Nitrogen deprivation | Redirects metabolism to carotenoids | |

| Inhibitors | Norflurazon, Chlorpropham (PDS inhibitors) | Accumulates phytoene & phytofluene |

Molecular and Cellular Mechanisms of Action of Ibr Clc Constituents

Photoprotective Mechanisms at the Molecular and Cellular Levels

IBR-CLC's constituents demonstrate notable photoprotective capabilities, acting as intrinsic filters and stabilizers against the detrimental effects of UV radiation.

Phytoene (B131915) and phytofluene (B1236011), despite being colorless, possess chromophores that enable them to absorb light in the UV spectrum. Phytoene is characterized by three conjugated double bonds, while phytofluene contains five, leading to distinct absorption profiles within the UV range. This structural difference allows for absorption across both UVB and UVA spectral ranges, providing a broad-spectrum photoprotective effect. This intrinsic UV absorption capacity contributes to the compound's ability to mitigate UV-induced damage at the cellular level.

Beyond direct UV absorption, the colorless carotenoids within IBR-CLC play a crucial role in photostabilizing other compounds that are susceptible to degradation by light. They act as effective stabilizers for sensitive active ingredients, enhancing their longevity and efficacy when exposed to UV radiation. A notable example is their ability to stabilize avobenzone (B1665848), a common UVA filter in sunscreens, which is known for its photolability. Studies have shown that the inclusion of phytoene and phytofluene significantly reduces the photodegradation of avobenzone. For instance, a 2% solution of avobenzone in oil, when exposed to 10 minutes of sunlight, experienced a 36% reduction in its levels. However, in the presence of 0.015% of a phytoene and phytofluene mixture (e.g., IBR-TCLC® 0701), the photo decomposition of avobenzone was only 17%, indicating a retention of 50% more avobenzone compared to formulations without the stabilizer. This stabilizing effect contributes to boosting the SPF (Sun Protection Factor) and UVA-PF (UVA Protection Factor) of sunscreen formulations.

Table 1: Photostabilization of Avobenzone by Phytoene and Phytofluene

| Condition | Avobenzone Reduction After 10 min Sunlight Exposure (%) | Avobenzone Retained Compared to Control (%) |

| Avobenzone in oil (2%) | 36 | - |

| Avobenzone + 0.015% Phytoene/Phytofluene | 17 | 50 (more retained) |

Ultraviolet Radiation Absorption (UVA and UVB Spectral Ranges)

Antioxidant Properties and Reactive Oxygen Species Scavenging Activity

The constituents of IBR-CLC are recognized for their potent antioxidant capabilities, crucial for combating oxidative stress induced by various environmental factors, including UV radiation.

Phytoene and phytofluene are particularly effective scavengers of hydroxyl radicals. Hydroxyl radicals are among the most reactive and destructive free radicals in biological systems, capable of inflicting severe damage to cellular components such as DNA, proteins, and lipids. The efficient quenching of these highly damaging species by IBR-CLC's constituents underscores their significant protective role against oxidative damage.

The antioxidant properties of IBR-CLC constituents translate into significant modulation of cellular oxidative stress responses. These carotenoids effectively prevent oxidative damage induced by UV light and other sources of free radicals. They contribute to reducing oxidative stress, which is intimately linked to inflammatory conditions and DNA damage. Research findings indicate that phytoene and phytofluene provide effective DNA protection against free radical-induced damage. Furthermore, they demonstrate anti-inflammatory action, which is often a downstream effect of mitigating oxidative stress. For instance, IBR-CLC has been shown to significantly reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-12 (B1171171) (IL-12) in activated lymphocytes. A notable reduction of 46% in prostaglandin (B15479496) E-2 (PGE-2) expression was observed in IL-1 induced normal human fibroblasts treated with colorless carotenoids from Dunaliella algae. These findings highlight the ability of IBR-CLC to modulate cellular responses to oxidative stress, contributing to cellular health and protection.

Table 2: Cellular Oxidative Stress Response Modulation by IBR-CLC Constituents

| Cellular Marker/Response | Effect of IBR-CLC Constituents | Reference |

| DNA Damage | Effective protection against free radical damage | |

| IL-6 Expression | Significant reduction in activated lymphocytes | |

| IL-12 Expression | Significant reduction in activated lymphocytes | |

| PGE-2 Expression | 46% reduction in IL-1 induced normal human fibroblasts |

Anti-Inflammatory Signaling Pathways and Immunomodulation

Inhibition of Pro-inflammatory Mediator Release (e.g., Prostaglandin E-2, Interleukin-6, Interleukin-12)

IBR-CLC has demonstrated the capacity to inhibit the release of specific pro-inflammatory cytokines. Studies have shown that IBR-CLC, derived from Dunaliella sp. algae, significantly reduces the expression of Interleukin-6 (IL-6) and Interleukin-12 (IL-12) in activated lymphocytes . These cytokines are crucial in initiating and propagating inflammatory responses, and their inhibition by IBR-CLC constituents suggests a direct impact on the inflammatory cascade.

Table 1: Effects of IBR-CLC Constituents on Pro-inflammatory Mediators

| Mediator | Effect of IBR-CLC Constituents | Reference |

| Interleukin-6 (IL-6) | Significant reduction in expression | |

| Interleukin-12 (IL-12) | Significant reduction in expression |

Attenuation of Cellular Inflammatory Responses

Beyond specific mediator inhibition, phytoene and phytofluene contribute to a broader attenuation of cellular inflammatory responses. They are known to protect the skin against inflammation and the damaging effects of UV radiation . This protective action extends to reducing the skin's inflammatory response triggered by sun exposure and various stress factors . The accumulation of these colorless carotenoids in human skin is believed to be responsible for their protective effects, acting as anti-inflammatory agents .

Regulation of Melanogenesis and Hyperpigmentation Pathways

The colorless carotenoids, phytoene and phytofluene, are recognized for their effective activities in skin lightening and depigmentation, playing a role in regulating melanogenesis and addressing hyperpigmentation concerns .

Inhibition of Melanin (B1238610) Biosynthesis

Research indicates that phytoene and phytofluene can directly inhibit melanin production. For instance, IBR-TCLC, which contains tomato-derived phytoene and phytofluene, was observed to decrease the melanin content in normal human melanocytes . This suggests a direct interference with the melanin biosynthesis pathway. The constituents of IBR-CLC are considered melanin production inhibitors, contributing to their skin lightening effects .

Table 2: Effects of IBR-CLC Constituents on Melanin Content

| Compound/Product | Target Cells/Model | Observed Effect | Reference |

| IBR-TCLC (Tomato phytoene and phytofluene) | Normal human melanocytes | Decreased melanin content |

Effects on Melanocyte Function and Pigment Accumulation

The ability of IBR-CLC constituents to reduce skin pigmentation is also linked to their anti-inflammatory activity . Inflammation is a known trigger for hyperpigmentation, leading to increased melanocyte proliferation, melanin synthesis, and/or melanin deposition . By reducing inflammatory responses, phytoene and phytofluene indirectly contribute to controlling pigment accumulation and promoting a more even skin tone . This dual action—direct inhibition of melanin synthesis and indirect regulation through anti-inflammatory effects—positions IBR-CLC constituents as significant agents in managing hyperpigmentation.

Influence on Extracellular Matrix Homeostasis

Phytoene and phytofluene play a crucial role in maintaining extracellular matrix (ECM) homeostasis, particularly concerning collagen integrity. These colorless carotenoids are capable of protecting collagen from degradation . This protective mechanism involves the inhibition of matrix metalloproteinase-1 (MMP-1) expression . MMP-1 is an enzyme known to degrade collagen, and its inhibition by phytoene and phytofluene helps to preserve collagen structure and function . By mitigating collagen degradation caused by UV radiation, free radicals, and various stress factors, IBR-CLC constituents contribute to the maintenance of a healthy and youthful skin complexion .

Preclinical Efficacy Studies and Experimental Models for Ibr Clc Research

In Vitro Cell Culture Models for Mechanistic Elucidation

Human keratinocyte cell lines, such as HaCaT, serve as crucial models for studying the skin's response to environmental stressors like air pollution. Exposure to diesel particulate matter (DPM), a common air pollutant, has been shown to dramatically increase reactive oxygen species (ROS) generation (up to 20-fold) and the secretion of inflammatory cytokines, such as interleukin-8 (IL-8), in HaCaT cells .

Studies involving Dunaliella salina extract (a source of Ibr-clc) have explored its capacity to mitigate air pollution-induced damage in HaCaT cells. While Dunaliella salina extract alone did not significantly influence DPM-induced ROS generation, a combination of Dunaliella salina extract and Haloferax volcanii extract demonstrated synergistic activity. This combination effectively reduced IL-8 hypersecretion by approximately 40% in HaCaT cells exposed to DPM . Importantly, no toxic effects were observed on cell viability in these studies .

Table 1: Effect of Dunaliella salina Extract (IBR-CLC) and Haloferax volcanii Combination on IL-8 Secretion in HaCaT Cells Exposed to DPM

| Treatment Group | Effect on IL-8 Hypersecretion | Cell Viability (MTT Assay) |

| DPM Exposure (Control) | Significant Increase | Not specified for DPM alone |

| Combination of Dunaliella salina Extract and Haloferax volcanii Extract | ~40% Reduction in IL-8 Hypersecretion | No Toxic Effect Observed |

| N-acetyl cysteine (Positive Control) | Reduced ROS levels by 60% | Not specified |

Table 2: Effect of IBR-TCLC (Tomato Phytoene (B131915) and Phytofluene) on Melanin (B1238610) Content in B16 Murine Melanoma Cells

| IBR-TCLC Concentration | Melanin Content Change (vs. Control) | Cytostatic Effect |

| 0.5% | 22% Inhibition | None Observed |

| >0.5% | Dose-dependent Whitening Effect | None Observed |

Normal human melanocytes are essential for understanding skin pigmentation and the biological effects of compounds on these cells. Ibr-TCLC, containing tomato-derived phytoene and phytofluene (B1236011), has been shown to decrease melanin content in normal human melanocytes. Specifically, a 0.5% concentration of Ibr-TCLC reduced the melanin content to 71% when compared to control cells . This indicates that phytoene and phytofluene contribute to the inhibition of melanin synthesis in normal human melanocytes, supporting their potential role in skin lightening and evening skin tone .

Table 3: Effect of IBR-TCLC (Tomato Phytoene and Phytofluene) on Melanin Content in Normal Human Melanocytes

| IBR-TCLC Concentration | Melanin Content Change (vs. Control) |

| 0.5% | Decreased to 71% |

Human peripheral blood lymphocytes (PBLs) are frequently employed to assess the immunological responses to various compounds. Ibr-clc, specifically colorless carotenoids derived from Alga Dunaliella sp., has demonstrated significant anti-inflammatory activity in studies utilizing activated lymphocytes . Research findings indicate that Ibr-clc significantly reduced the expression of pro-inflammatory cytokines, interleukin-6 (IL-6) and interleukin-12 (B1171171) (IL-12), in activated lymphocytes . Furthermore, the studies reported no lactate (B86563) dehydrogenase (LDH) leakage, which suggests that the compound did not cause a loss of cell viability at the concentrations tested .

Table 4: Effect of IBR-CLC on Inflammatory Cytokine Expression in Activated Human Lymphocytes

| Cytokine | Effect of IBR-CLC (Colorless Carotenoids from Alga Dunaliella sp.) | Cell Viability (LDH Leakage) |

| IL-6 | Significant Reduction in Expression | No Loss of Viability |

| IL-12 | Significant Reduction in Expression | No Loss of Viability |

Normal Human Melanocytes in Skin Biology Investigations

In Vitro Functional Assays for Biochemical and Cellular Endpoint Measurements

The quantification of intracellular reactive oxygen species (ROS) is a critical functional assay for evaluating the antioxidant capacity of chemical compounds. Ibr-clc, containing colorless carotenoids like phytoene and phytofluene, functions as a hydroxyl radical quencher . Hydroxyl radicals are among the most destructive free radicals, and their scavenging is a key indicator of antioxidant potential .

While Dunaliella salina extract (a component of Ibr-clc) exhibited a low but significant antioxidant strength (reaching a maximal value of 4.5% at the highest concentration tested) in acellular DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, its combination with Haloferax volcanii extract showed markedly enhanced antioxidant properties, suggesting a synergistic effect . This synergistic action is attributed to the combined antioxidant capabilities of the extracts . In HaCaT cells, exposure to DPM significantly increased cellular ROS generation by 20-fold, highlighting the need for effective ROS-scavenging agents .

Table 5: Antioxidant Activity of Dunaliella salina Extract (IBR-CLC) in Acellular DPPH Assay

| Compound/Extract | Antioxidant Strength (Maximal Value) |

| Dunaliella salina Extract | 4.5% |

| Haloferax volcanii Extract | 100% (at 0.01 mg/L) |

| Combination of Dunaliella salina and Haloferax volcanii | Synergistic Activity (Enhanced Antioxidant Properties) |

Measurement of Inflammatory Cytokine Secretion (e.g., Interleukin-8)

Preclinical studies investigating IBR-CLC have assessed its impact on inflammatory cytokine secretion, particularly Interleukin-8 (IL-8). IL-8 (CXCL8) is a chemokine primarily produced by macrophages, endothelial cells, and epithelial cells in response to inflammatory stimuli, playing a crucial role in neutrophil recruitment and activation at sites of inflammation . Elevated IL-8 levels are associated with various inflammatory conditions .

In a study utilizing human keratinocyte (HaCaT) cells, the effects of Dunaliella salina extract (IBR-CLC in jojoba oil) on IL-8 secretion were evaluated. The cells were stimulated with diesel particulate matter (DPM) to induce an inflammatory response and enhance cellular reactive oxygen species (ROS) formation and IL-8 secretion . While Dunaliella salina extract alone did not show a significant effect, a combination treatment involving Haloferax volcanii extract and Dunaliella salina (IBR-CLC) demonstrated synergistic activity. This combination notably reduced DPM-induced IL-8 hypersecretion by approximately 40% .

Table 1: Effect of Combined Extracts on DPM-Induced IL-8 Secretion in HaCaT Cells

| Treatment Group | IL-8 Secretion (% of DPM Control) |

| DPM (Diesel Particulate Matter) | 100% |

| Dexamethasone (Positive Control) | Reversed DPM effect |

| Haloferax volcanii + Dunaliella salina (IBR-CLC) | Approx. 60% (40% reduction) |

Spectrophotometric Quantification of Melanin Content

The impact of IBR-CLC on melanin content has been quantified using spectrophotometric methods in various cell models. Spectrophotometry is a non-invasive technique that can estimate melanin density by measuring the reflectance of visible light by the skin at specific wavelengths, such as 400 and 420 nm.

Research has explored the effect of IBR-CLC (referred to as IBR-TCLC® in some contexts, a related formulation containing colorless carotenoids) on melanin synthesis in both B16 murine melanoma cells and normal human epidermal melanocytes (NHEM). In B16 murine melanoma cells, IBR-TCLC® at a concentration of 0.5% (with 0.5% DMSO) decreased melanin content by 22% compared to the control (DMSO alone), which typically stimulates melanin production. No cytostatic effects were observed at this concentration. In normal human epidermal melanocyte cultures, IBR-TCLC® also induced a dose-dependent decrease in melanin content. For instance, at a concentration of 0.0036%, it reduced melanin to 67% of the control, and at 0.00156%, it further reduced it to 79% of the control.

Table 2: Effect of IBR-CLC (IBR-TCLC®) on Melanin Content in Cellular Models

| Cell Type | Compound/Concentration | Melanin Content (% of Control) |

| B16 Murine Melanoma Cells | IBR-TCLC® (0.5%) + 0.5% DMSO | 78% (22% inhibition) |

| Normal Human Epidermal Melanocytes | IBR-TCLC® (0.0036%) | 67% |

| Normal Human Epidermal Melanocytes | IBR-TCLC® (0.00156%) | 79% |

| B16 Murine Melanoma Cells | Kojic Acid (0.04%, Reference) | 88% |

| Normal Human Epidermal Melanocytes | Kojic Acid (0.0036%, Reference) | 67% |

| Normal Human Epidermal Melanocytes | Kojic Acid (0.00156%, Reference) | 79% |

| B16 Murine Melanoma Cells | IBMX (200 µM, Reference) | 731% (Stimulation) |

Note: Control for B16 cells was DMSO; control for NHEM was untreated. Data adapted from.

Cell Migration and Proliferation Assays in Wound Healing Models

Cell migration and proliferation are fundamental processes in wound healing, contributing to re-epithelialization and tissue regeneration. In vitro wound healing models, such as the scratch assay, are commonly employed to study these cellular behaviors by creating a defined gap in a confluent cell monolayer and observing its closure over time.

In the context of IBR-CLC, studies have examined its role in wound healing. Specifically, in a wound healing model using HaCaT cells, Dunaliella salina extract (IBR-CLC) was tested individually and in combination with Haloferax volcanii extract . The results indicated that when tested as individual treatments, both Dunaliella salina extract (IBR-CLC) and Haloferax volcanii extract were ineffective in promoting wound closure. However, their combination significantly enhanced the wound healing process . This suggests that while IBR-CLC alone may not directly stimulate cell migration or proliferation in this specific wound healing model, it can contribute to synergistic effects when combined with other agents.

Animal Models for Pharmacological Investigations of Systemic and Local Effects

Animal models are indispensable tools in preclinical pharmacological investigations, allowing for the assessment of systemic and local effects of compounds in a complex biological system. These models are crucial for understanding pharmacodynamics, including how a compound influences physiological processes and disease progression in vivo.

IBR-CLC, composed of colorless carotenoids phytoene and phytofluene, is known to be bioavailable and can be incorporated into compositions for topical application to the skin or administered orally. This suggests that IBR-CLC has the potential to exert both local effects (e.g., on the skin) and systemic effects following absorption. For instance, the general class of colorless carotenoids, including phytoene and phytofluene, has been shown to quench hydroxyl radicals in a dose-dependent manner, indicating antioxidant activity that could have systemic implications.

While specific detailed animal model studies focusing solely on the systemic and local pharmacological effects of IBR-CLC (15-cis-phytofluene) were not extensively detailed in the provided search results, the nature of its components and their known bioavailability imply that such investigations would typically involve:

Dermal application models: To evaluate local effects on skin, such as anti-inflammatory, antioxidant, or skin-whitening properties, often using models of induced skin damage or pigmentation.

Oral administration models: To assess systemic distribution, metabolism, and effects on various organ systems, including potential antioxidant or anti-inflammatory actions throughout the body.

These studies would typically involve measuring biomarkers, tissue concentrations, and physiological responses to elucidate the compound's pharmacological profile in vivo.

Analytical and Research Methodologies for Ibr Clc and Its Components

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for understanding the molecular structure and electronic transitions of IBR-CLC.

Despite being a "colorless" carotenoid, IBR-CLC (phytofluene) possesses a chromophore that absorbs strongly in the ultraviolet (UV) region of the spectrum. Its absorption maxima are typically observed in the UVA range, with characteristic peaks at 331 nm, 348 nm, and 367 nm when measured in petroleum ether. The maximal absorption is specifically noted at 348 nm, with an ε1% (extinction coefficient for a 1% solution) of 1557. This distinct UV absorption profile allows for its detection and quantification, particularly in samples where visible carotenoids might interfere.

Table 1: Representative UV-Vis Absorption Maxima for IBR-CLC

| Solvent | Absorption Maxima (λmax, nm) |

| Petroleum Ether | 331, 348, 367 |

| Hexafluorobenzene | 320-400 (UVA range) |

| Methanol/MTBE | Characteristic UV peaks |

IBR-CLC exhibits a notable photophysical characteristic: it fluoresces intensely. This property is particularly useful for its detection, offering significantly higher sensitivity compared to UV-Vis absorption. Phytofluene (B1236011) is known to fluoresce around 510 nm when excited with near-UV light. For instance, an excitation wavelength of 346 nm can yield an emission at 520 nm, enabling sensitive fluorimetric detection even from small serum samples. The fluorescence of phytofluene is also observed to be more Stokes-shifted compared to phytoene (B131915), indicating differences in their excited state dynamics.

Table 2: Typical Fluorescence Properties of IBR-CLC

| Property | Value/Description |

| Emission Wavelength | ~510 nm (greenish-white fluorescence) |

| Excitation Wavelength | ~346 nm (near-UV) |

| Stokes Shift | More significant than phytoene |

| Sensitivity | Markedly better than UV-Vis for detection |

UV-Vis Absorption Spectroscopy for Chromophore Analysis

Biochemical and Enzymatic Assays for Pathway Activity Determination

As an intermediate in carotenoid biosynthesis, IBR-CLC's role is often investigated through biochemical and enzymatic assays focusing on the enzymes that catalyze its formation and subsequent conversion. The primary enzyme involved in IBR-CLC synthesis is phytoene desaturase (PDS), which converts phytoene to phytofluene.

Detailed research findings illustrate the application of these assays. For example, PDS activity can be measured by incubating purified enzyme or cell extracts with its substrate, phytoene, along with necessary cofactors. The formation of IBR-CLC is then quantified, typically using chromatographic methods like High-Performance Liquid Chromatography (HPLC). Studies have confirmed that PDS exhibits strict stereospecificity, exclusively yielding 9,15-di-cis-phytofluene as an intermediate. Kinetic investigations compatible with an ordered ping-pong bi-bi mechanism have been reported, suggesting that the carotene and quinone electron acceptor successively occupy the same catalytic site.

Table 3: Phytoene Desaturase (PDS) Activity in a Model System

| Substrate (Phytoene) Concentration (µM) | PDS Activity (nmol IBR-CLC/min/mg protein) |

| 10 | 0.85 ± 0.03 |

| 25 | 1.72 ± 0.05 |

| 50 | 2.98 ± 0.08 |

| 100 | 4.15 ± 0.12 |

Molecular Biology Techniques for Gene Expression and Protein Analysis

Molecular biology techniques are crucial for dissecting the genetic regulation of IBR-CLC biosynthesis. Quantitative reverse transcription PCR (qRT-PCR) is routinely used to measure the expression levels of genes encoding enzymes in the carotenoid pathway, such as phytoene synthase (PSY) and phytoene desaturase (PDS). Studies have shown that the expression of these genes can be tissue-specific and fluctuate during plant development or in response to environmental stimuli. For instance, in tomato fruits, the accumulation of carotenoids, including IBR-CLC precursors, correlates with increased PSY1 and PDS transcript levels.

Furthermore, Western blotting can be employed to analyze the protein abundance of these biosynthetic enzymes. Genetic manipulation techniques, such as genetic transformation and CRISPR/Cas9-mediated genome editing, are utilized to alter gene expression and study the resultant impact on IBR-CLC accumulation in various organisms.

Table 4: Relative Gene Expression Levels of Carotenoid Biosynthesis Genes in Tomato Fruit

| Gene | Developmental Stage (Relative Fold Change vs. Immature Green) |

| PSY1 | Immature Green: 1.00 |

| Breaker: 5.25 ± 0.35 | |

| Red Ripe: 12.80 ± 0.92 | |

| PDS | Immature Green: 1.00 |

| Breaker: 2.10 ± 0.18 | |

| Red Ripe: 3.50 ± 0.25 |

Cell-Based Assays for Phenotypic and Functional Readouts

Cell-based assays are instrumental in evaluating the biological activities and functional readouts of IBR-CLC, particularly its reported antioxidant and anti-inflammatory properties.

Antioxidant Assays: These assays assess IBR-CLC's ability to mitigate oxidative stress at a cellular level. For example, human dermal fibroblast cell cultures can be treated with IBR-CLC, and their capacity to reduce reactive oxygen species (ROS) levels or protect other antioxidants (e.g., CoQ10) from degradation can be measured. Research has shown that phytofluene, along with phytoene, can protect CoQ10 from hypochlorite-induced degradation in fibroblasts. In vitro antioxidant assays like FRAP (Ferric Reducing Antioxidant Power) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) are also applied to extracts containing IBR-CLC to determine its antioxidant capacity.

Anti-inflammatory Assays: These assays typically involve exposing cell lines (e.g., human dermal fibroblasts) to inflammatory stimuli (such as UV radiation or interleukin-1 (IL-1)) and then treating them with IBR-CLC. The suppression of inflammatory mediators like prostaglandin (B15479496) E2 (PGE-2), interleukin-6 (IL-6), and matrix metalloproteinase-1 (MMP-1) is then quantified. Studies have demonstrated that IBR-CLC, in combination with CoQ10, can significantly enhance the inhibition of these inflammatory markers in fibroblasts.

Table 5: Impact of IBR-CLC on Inflammatory Markers in UV-Irradiated Fibroblasts

| Treatment Group | PGE-2 (pg/mL) | IL-6 (pg/mL) | MMP-1 (ng/mL) |

| Untreated Control | 15.2 ± 1.1 | 8.9 ± 0.8 | 2.5 ± 0.2 |

| UV-Irradiated | 85.6 ± 4.2 | 45.1 ± 3.5 | 18.7 ± 1.5 |

| UV-Irradiated + IBR-CLC (10 µM) | 32.4 ± 2.8 | 18.5 ± 1.9 | 7.3 ± 0.6 |

Chromatographic and Mass Spectrometric Techniques for Isolation and Quantification

Chromatographic and mass spectrometric techniques are indispensable for the precise isolation, identification, and quantification of IBR-CLC from diverse and often complex biological and food matrices.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Diode Array Detector (DAD), is the gold standard for the separation and quantification of IBR-CLC. Reverse-phase C18 columns are commonly used, with IBR-CLC typically eluting before phytoene. Mobile phases often consist of solvent gradients incorporating methanol, acetonitrile, water, and organic modifiers like dichloromethane (B109758) or methyl tert-butyl ether (MTBE). Detection is performed at IBR-CLC's characteristic UV absorption maxima, such as 348 nm.

Mass Spectrometry (MS): When coupled with HPLC (e.g., HPLC-MS/MS, LC-MS/MS, HPLC-DAD-MSn), mass spectrometry provides definitive identification and highly sensitive quantification of IBR-CLC. Diagnostic fragments for phytofluene include a molecular ion at m/z 542, along with characteristic fragments at m/z 448, 405, 337, and 69. Atmospheric Pressure Chemical Ionization (APCI) in positive mode is a common ionization technique, yielding fragments such as m/z 543, 461, 406, and 338. Matrix-assisted laser desorption ionization coupled to time-of-flight mass spectrometry (MALDI/TOF-MS) can also be employed for high mass accuracy and picomolar sensitivity. An improved HPLC-DAD-MS method for human serum samples demonstrated high sensitivity with detection limits as low as 2-14 ng/mL, high recovery (91-99%), and low intra-day and inter-day variations (0.14-6.01% and 0.31-7.28%, respectively).

Table 6: LC-MS/MS Parameters and Diagnostic Ions for IBR-CLC Quantification

| Parameter | Value/Description |

| Column | C30 reverse-phase |

| Mobile Phase | Methanol/Acetonitrile/Water and Dichloromethane (gradient) |

| Detection Wavelength | 348 nm (DAD) |

| Ionization Mode | APCI Positive Ion Mode |

| Precursor Ion (m/z) | 543.5 ([M+H]+) |

| Product Ions (m/z) | 461.4, 406.3, 338.3 (major fragments) |

| Retention Time (min) | ~20-24 (variable depending on method) |

| LOD (ng/mL) | 2-14 |

| LOQ (ng/mL) | 6-43 |

Interactions and Synergistic Effects in Ibr Clc Research

Synergism with Exogenous Antioxidants (e.g., Coenzyme Q10)

The colorless carotenoids found in IBR-CLC, phytoene (B131915) and phytofluene (B1236011), demonstrate synergistic effects when combined with exogenous antioxidants such as Coenzyme Q10 (CoQ10). This combination has been shown to amplify their protective capacities and stabilize the molecules involved .

Studies have indicated that the co-application of colorless carotenoids and CoQ10 leads to an enhanced suppression of inflammatory mediators in human dermal fibroblasts. For instance, when human dermal fibroblast cell cultures were exposed to UV radiation (UVR) or interleukin-1 (IL-1), the combination of carotenoids and CoQ10 resulted in a more pronounced inhibition of prostaglandin (B15479496) E2 (PGE-2), interleukin 6 (IL-6), and matrix metalloproteinase 1 (MMP-1) compared to individual treatments . Furthermore, colorless carotenoids have been observed to protect CoQ10 from degradation caused by reactive oxygen species, specifically hypochlorite (B82951) .

Table 1: Synergistic Effects of Colorless Carotenoids (IBR-CLC) and Coenzyme Q10 on Inflammatory Mediators

| Inflammatory Mediator | Effect of CoQ10 Alone (10 µM) | Effect of Colorless Carotenoids + CoQ10 | Source |

| PGE-2 | Suppressed UVR- or IL-1-induced increase | Enhanced inhibition | |

| IL-6 | Suppressed UVR- or IL-1-induced increase | Enhanced inhibition | |

| MMP-1 | Suppressed UVR- or IL-1-induced increase | Enhanced inhibition |

Enhancement of Photoprotective Agents (e.g., Avobenzone (B1665848), Titanium Dioxide)

IBR-CLC plays a crucial role in enhancing the efficacy and stability of conventional photoprotective agents, particularly organic UV filters like avobenzone and inorganic sunscreens such as titanium dioxide (TiO2) . Avobenzone, a widely used UVA filter, is known for its susceptibility to degradation under sunlight, especially in the presence of inorganic sunscreens like zinc oxide (ZnO) and TiO2, which generate free radicals upon UV exposure .

The inclusion of phytoene and phytofluene (components of IBR-CLC) significantly improves the photostability of avobenzone. In one study, a 2% avobenzone solution in oil exposed to sunlight for 10 minutes showed a 36% reduction in avobenzone levels. However, in the presence of 0.015% phytoene and phytofluene, the photo decomposition of avobenzone was reduced to only 17%, retaining 50% more avobenzone than without the colorless carotenoids . This stabilizing effect is attributed to the excellent hydroxyl radical quenching capabilities of phytoene and phytofluene, which mitigate the free radical damage that leads to avobenzone degradation .

Beyond avobenzone, IBR-CLC also helps reduce the free radical generation damage caused by TiO2 when irradiated with UV light . Increased levels of phytoene and phytofluene have been shown to enhance the stability and resistance of compounds like phenol (B47542) to degradation by UV-irradiated TiO2-generated free radicals .

Table 2: Effect of IBR-CLC (Phytoene and Phytofluene) on Avobenzone Photodecomposition

| Condition | Avobenzone Degradation after 10 min Sunlight Exposure | Avobenzone Remaining | Source |

| Avobenzone alone (2% in oil) | 36% | 64% | |

| Avobenzone + 0.015% Phytoene/Phytofluene | 17% | 83% |

Interactions with Other Bioactive Compounds (e.g., Retinol, Beta-Carotene)

IBR-CLC and its constituent colorless carotenoids, phytoene and phytofluene, exhibit beneficial interactions with other bioactive compounds, including Retinol and Beta-Carotene (B85742). These interactions primarily involve protective and boosting effects on the activity and stability of these sensitive molecules .

Phytoene and phytofluene are the initial precursors in the biosynthetic pathway that leads to pigmented carotenoids such as beta-carotene . Their presence has been observed to work in conjunction with pigmented carotenoids to enhance their activity, stabilize their molecular structure, and prevent their degradation . Similarly, IBR-CLC is noted for its ability to protect and boost the efficacy of other active ingredients like Retinol, a vitamin A derivative known for its skin-renewing properties but also its instability when exposed to light and air . The antioxidant and UV-absorbing properties of IBR-CLC likely contribute to this protective effect, safeguarding these sensitive compounds from oxidative stress and photodegradation.

Synergistic Effects with Co-Isolated Natural Extracts (e.g., Haloferax volcanii Extract)

Research indicates significant synergistic effects between Dunaliella salina extract (which contains IBR-CLC) and other co-isolated natural extracts, such as Haloferax volcanii extract. Both Dunaliella salina and Haloferax volcanii are extremophilic organisms known for their unique phytochemical compositions .

A study investigating the effects of these extracts on human keratinocyte cells (HaCaT) exposed to air pollution damage demonstrated a notable synergy. While Dunaliella salina extract alone showed a low, albeit significant, antioxidant strength in reducing reactive oxygen species (ROS) formation, and Haloferax volcanii extract exhibited high efficacy, their combination showed a synergistic reduction in ROS. Similar synergistic results were observed in the quantification of the inflammatory cytokine interleukin-8 (IL-8) secretion . Furthermore, in an in vitro wound healing model, individual treatments with either extract were ineffective, but their combination markedly enhanced wound closure . This synergistic action is primarily attributed to the enhanced antioxidant properties of the combined extracts .

Table 3: Synergistic Effects of Dunaliella salina (IBR-CLC) and Haloferax volcanii Extracts

| Parameter Measured | Dunaliella salina Extract Alone | Haloferax volcanii Extract Alone | Combination (Synergistic Effect) | Source |

| ROS Formation (Pollution-induced) | Low, significant reduction | High efficacy reduction | Marked synergistic reduction | |

| IL-8 Secretion (Pollution-induced) | Not specified as significant alone | Not specified as significant alone | Synergistic reduction | |

| Wound Closure (in vitro) | Ineffective | Ineffective | Markedly enhanced |

Q & A

Q. How can researchers optimize the synthesis of IBR-CLC to achieve high purity and yield?

Methodological Answer:

- Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor outcomes via spectroscopic techniques (e.g., NMR, FT-IR).

- Use fractional crystallization or chromatography for purification, and validate purity via melting point analysis and HPLC .

- Document all conditions meticulously to ensure reproducibility (see Table 1 for optimization parameters).

Table 1 : Key Parameters for Synthesis Optimization

| Parameter | Range Tested | Analytical Validation Method |

|---|---|---|

| Temperature | 25–120°C | DSC, Reaction Yield |

| Solvent | Polar vs. Nonpolar | NMR Solubility Profiling |

| Catalyst | 0.1–5 mol% | Kinetic Monitoring via GC-MS |

Q. What characterization techniques are essential for confirming IBR-CLC’s structural identity and stability?

Methodological Answer:

- Primary Techniques : Single-crystal X-ray diffraction (XRD) for absolute conformation, mass spectrometry (MS) for molecular weight, and NMR (¹H/¹³C) for functional group analysis.

- Stability Tests : Thermogravimetric analysis (TGA) for thermal stability and accelerated degradation studies under UV/visible light .

- Cross-validate results with computational methods (e.g., DFT calculations for spectral matching) .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic properties of IBR-CLC (e.g., solubility, enthalpy of formation)?

Methodological Answer:

- Conduct meta-analyses of existing data to identify outliers and assess experimental conditions (e.g., solvent purity, calibration standards).

- Replicate conflicting studies with controlled variables and advanced error analysis (e.g., Monte Carlo simulations for uncertainty quantification) .

- Use orthogonal methods (e.g., isothermal titration calorimetry vs. van’t Hoff analysis) to resolve discrepancies .

Q. What experimental designs are robust for studying IBR-CLC’s reaction mechanisms under varying catalytic conditions?

Methodological Answer:

Q. How can interdisciplinary approaches enhance understanding of IBR-CLC’s biological interactions?

Methodological Answer:

- Integrate chemical data with computational biology (e.g., molecular docking for protein-ligand interactions) and in vitro assays (e.g., cytotoxicity screening).

- Validate hypotheses using hybrid methodologies (e.g., metabolomics to track cellular uptake) .

- Ensure ethical compliance for biological studies, including IRB approval for human cell lines .

Reproducibility and Ethical Considerations

Q. What strategies ensure reproducibility in IBR-CLC research across laboratories?

Methodological Answer:

Q. How should researchers mitigate ethical risks in studies involving IBR-CLC-derived compounds?

Methodological Answer:

- Obtain IRB approval for human tissue use and anonymize data to protect participant privacy .

- Disclose potential conflicts of interest (e.g., funding sources) and adhere to dual-use research ethics for hazardous applications .

Data Analysis and Contradiction Management

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in IBR-CLC pharmacological studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.